Phenoxyethanol

Catalog No.
S539458
CAS No.
122-99-6
M.F
C8H10O2
C8H10O2
C6H5OC2H4OH
M. Wt
138.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenoxyethanol

CAS Number

122-99-6

Product Name

Phenoxyethanol

IUPAC Name

2-phenoxyethanol

Molecular Formula

C8H10O2
C8H10O2
C6H5OC2H4OH

Molecular Weight

138.16 g/mol

InChI

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

QCDWFXQBSFUVSP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCO

Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992)
24g/L at 20°C
Freely soluble in alcohol, ether, and sodium hydroxide
Soluble in ethanol, alkali, chloroform
2.67 g/100 mL water
In water, 2.6X10+4 mg/L at 20 °C
26700 mg/L @ 20 °C (exp)
Solubility in water, g/100ml: 2.7

Synonyms

2-phenoxyethanol, Emuclens, Erisept, ethylene glycol monophenyl ether, phenoxethol, phenoxyethanol

Canonical SMILES

C1=CC=C(C=C1)OCCO

Description

The exact mass of the compound Phenoxyethanol is 138.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 68° f (ntp, 1992)24g/l at 20°c0.19 mfreely soluble in alcohol, ether, and sodium hydroxidesoluble in ethanol, alkali, chloroform2.67 g/100 ml waterin water, 2.6x10+4 mg/l at 20 °csolubility in water, g/100ml: 2.7. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1864. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. It belongs to the ontological category of hydroxyether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Preservative:

  • One of the most prominent research applications of phenoxyethanol is its use as a preservative in various scientific experiments. Due to its broad-spectrum antimicrobial activity, it effectively inhibits the growth of bacteria, yeast, and mold in biological samples, cultures, and reagents []. This is crucial for maintaining the integrity and sterility of samples during research procedures.

Insect Repellent:

  • Research has explored the potential of phenoxyethanol as a repellent against insects. Studies have shown it to be effective in repelling mosquitoes and other insects, making it a potential candidate for the development of insect repellents [].

Pharmaceutical Research:

  • Phenoxyethanol exhibits some anesthetic properties and has been investigated in pharmaceutical research for its potential topical anesthetic applications []. However, further research is needed to determine its efficacy and safety in this context.

Penetration Enhancer:

  • Some scientific research suggests that phenoxyethanol can act as a penetration enhancer. This means it can increase the permeability of the skin, allowing for better absorption of topically applied drugs or other substances []. This property holds promise for the development of more effective topical medications.

Solvent:

  • Phenoxyethanol is also used as a solvent in some scientific research applications. It can dissolve various organic compounds, making it useful for extracting and purifying substances.

Phenoxyethanol is an organic compound with the chemical formula C6H5OC2H4OHC_6H_5OC_2H_4OH. It appears as a colorless, oily liquid and is classified as both a glycol ether and a phenol ether. This compound is commonly used as a preservative in various products, including cosmetics, pharmaceuticals, and vaccines, due to its bactericidal and bacteriostatic properties . Its molecular weight is 138.16 g/mol, and it has a boiling point of 247 °C and a melting point of 11-13 °C .

The primary mechanism of action of phenoxyethanol as a preservative is its disruption of bacterial cell membranes. It disrupts the phospholipid bilayer structure, leading to leakage of cellular contents and ultimately cell death.

Safety Considerations:

  • Avoid contact with eyes.
  • Use gloves when handling concentrated solutions.
  • Be cautious when using on broken or irritated skin.
. It reacts violently with strong oxidizing agents and may produce flammable or toxic gases when in contact with alkali metals or nitrides . The compound can also initiate the polymerization of isocyanates and epoxides under certain conditions .

In terms of synthesis, phenoxyethanol is produced primarily through the hydroxyethylation of phenol, often via Williamson synthesis, which involves the reaction of phenol with ethylene oxide in the presence of alkali-metal hydroxides or borohydrides .

The primary method for synthesizing phenoxyethanol involves the Williamson ether synthesis. This process typically includes:

  • Reactants: Phenol and ethylene oxide.
  • Conditions: The reaction is conducted under basic conditions using alkali-metal hydroxides or borohydrides.
  • Outcome: The result is phenoxyethanol, which can be purified through distillation or other separation techniques .

Phenoxyethanol has diverse applications across various industries:

  • Cosmetics: Used as a preservative to inhibit microbial growth in products like shampoos, lotions, and make-up .
  • Pharmaceuticals: Functions as a preservative in vaccines and other medicinal formulations .
  • Industrial Uses: Acts as a solvent for dyes, inks, resins, and as a stabilizer in perfumes .
  • Aquaculture: Serves as an anesthetic for fish during handling .

Research indicates that phenoxyethanol can interact with other compounds to enhance its efficacy. For instance, studies have shown that parabens may amplify the antimicrobial effects of phenoxyethanol when used together in cosmetic formulations . Additionally, while generally considered safe at low concentrations (typically below 1%), excessive exposure can lead to adverse reactions including skin irritation and allergic responses .

Phenoxyethanol shares similarities with several other compounds used for similar purposes. Here are some notable comparisons:

Compound NameChemical FormulaPrimary UseUnique Features
Benzyl AlcoholC7H8OC_7H_8OPreservative and solventLess effective against fungi
EthylhexylglycerinC11H22O3C_{11}H_{22}O_3Skin conditioning agent and preservativeAlso acts as a skin conditioning agent
MethylparabenC8H8O3C_{8}H_{8}O_{3}PreservativeHas been linked to endocrine disruption
Propylene GlycolC3H8O2C_3H_8O_2Solvent and preservativeGenerally recognized as safe but can cause irritation
Sodium BenzoateC7H5NaO2C_7H_5NaO_2Food preservativeEffective against yeast and mold

Phenoxyethanol stands out due to its broad-spectrum antimicrobial activity coupled with its use in both cosmetic and pharmaceutical applications. Its ability to function effectively at low concentrations while minimizing allergenic potential further enhances its appeal compared to other preservatives .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ethylene glycol phenyl ether is a colorless liquid with a pleasant odor. Density 1.02 g / cm3. An irritant.
Liquid
Clear liquid with a pleasant odor; [CAMEO]
OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Oily liquid
Colorless liquid

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

138.068079557 g/mol

Monoisotopic Mass

138.068079557 g/mol

Boiling Point

473.4 °F at 760 mmHg (NTP, 1992)
boiling point equals 473 °F
245.2 °C
Liquid; bp: 243 °C /2-Phenoxyethanol acetate/
237.00 to 238.00 °C. @ 760.00 mm Hg
245 °C

Flash Point

250 °F (NTP, 1992)
Flash point equals 250 °F
260 °F (127 °C) (Closed cup)
127 °C c.c.

Heavy Atom Count

10

Taste

Burning taste

Vapor Density

4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.8 (Air = 1)
Relative vapor density (air = 1): 4.8

Density

1.104 (USCG, 1999) - Denser than water; will sink
1.1094 at 20 °C/20 °C
Bulk density: 9.2 lb/gal
Relative density (water = 1): 1.1

LogP

1.16 (LogP)
log Kow = 1.16
1.2

Odor

Faint aromatic odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

57 °F (NTP, 1992)
14 °C
11-13 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HIE492ZZ3T

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Antimicrobial agent used as a preservative in cosmetics,,.

Therapeutic Uses

Phenoxyethanol (PE) is a preservative added to cosmetics and pharmaceuticals such as antibiotic ointments and solutions, ear-drops, and vaccines.
Anti-Infective Agents, Local; Anesthetics
Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It is less effective against Proteus vulgaris, other Gram-negative organisms, and Gram-positive organisms. It has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is obtained with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection derivatives of phenoxyethanol are used with either cyclic acid or zinc undecenoate.
TOPICAL ANTISEPTIC

Pharmacology

This substance has broad-spectrum antimicrobial activity against bacteria, yeasts, and mold [L2621].

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Mechanism of Action

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms. Phenoxyethanol has been used as a preservative at a concentration of 1%. A wider spectrum of antimicrobial activity is achieved with preservative mixtures of phenoxyethanol and hydroxybenzoates. Phenoxyethanol may be used as a 2.2% solution or a 2% cream for the treatment of superficial wounds, burns, or abscesses infected by Pseudomonas aeruginosa. In skin infection, derivatives of phenoxyethanol are used in combination with either cyclic acid or zinc undecenoate.

Vapor Pressure

less than 0.01 mmHg at 68 °F ; 1 mmHg at 172.4 °F (NTP, 1992)
0.007 [mmHg]
0.007 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.0013

Pictograms

Irritant

Irritant

Other CAS

122-99-6
9004-78-8

Absorption Distribution and Excretion

The fate of phenoxyethanol in rats and humans has been investigated. More than 90% of an oral dose of 16, 27 or 160 mg/kg body weight of (2-(14)C)phenoxyethanol administered to male Colworth rats by was excreted in the urine within 24 hours of administration. A female rat also excreted about 90% of a dose of 27 mg/kg body weight in the urine within 24 hours. About 2% and 1.3% of the ingested dose was recovered from the exhaled air of female and male rats, respectively.
A pharmacokinetic study of phenoxyethanol was performed using a mass spectrometry model for simultaneous analysis of phenoxyethanol (PE) and its major metabolite, phenoxyacetic acid (PAA), in rat plasma, urine, and 7 different tissues. The absolute topical bioavailability of PE was 75.4% and 76.0% for emulsion and lotion, respectively. Conversion of PE to PAA was extensive, with the average AUCPAA-to-AUCPE ratio being 4.4 and 5.3 for emulsion and lotion, respectively. The steady-state tissue-to-plasma PE concentration ratio (Kp) was higher than unity for kidney, spleen, heart, brain, and testis and was lower (0.6) for lung and liver, while the metabolite Kp ratio was higher than unity for kidney, liver, lung, and testis and was lower (0.3) for other tissues.
... An entire oral dose of 11 mg of unlabelled 2-phenoxyethanol was accounted for in the urine of one healthy male volunteer as 2-phenoxyacetic acid. Most of the acid was excreted unconjugated.
The fate of 2-phenoxyethanol in rats and humans has been investigated. More than 90% of an oral dose of 16, 27 or 160 mg/kg bw of (2-(14)C)phenoxyethanol given to male Colworth rats by gavage was excreted in the urine within 24 hr. A female rat also excreted about 90% of a dose of 27 mg/kg bw in the urine within 24 hr. Approximately 2 and 1.3% of the ingested dose was recovered from expired air of female and male rats, respectively. The rate of intestinal absorption was rapid, with 60-70% of the excreted (14)C detected at 3 hr and > 95% of the total 4-day urinary (14)C detected within the first 24 hr. Trace amounts of radioactivity were detected in feces. Four days after dosing, only trace amounts of radioactivity remained in the carcass, primarily in the liver (< 0.2% of the dose), fat and muscle. At 4 days, the (14)C concentration in blood was only 0.001.
... NOT READILY ABSORBED THROUGH THE SKIN IN ACUTELY TOXIC AMT.
2-PHENOXYETHANOL (0.1-0.5 ML/L) SEDATED OR ANESTHETIZED FISH WITHIN MINUTES WHEN THE ANIMALS WERE IMMERSED IN THE AGENT. WHEN ADMIN IN THIS WAY, THE ANESTHETIC WAS ABSORBED INTO THE BLOOD STREAM THROUGH THE GILL LAMELLAE.

Metabolism Metabolites

The fate of phenoxyethanol in rats and humans has been investigated. The rate of intestinal absorption was rapid, with 60-70% of the excreted (14)C detected at 3 hours and > 95% of the total 4-day urinary (14)C detected within the first 24 hr. Trace amounts of radioactivity were detected in feces. Four days after dosing, only trace amounts of radioactivity remained in the carcass, primarily in the liver (< 0.2% of the dose), fat and muscle. At the 4 day point, the (14)C concentration in blood was measured to be only 0.001. The major metabolite of phenoxyethanol is phenoxyacetic acid.
Once hydrolyzed, 2-phenoxyethanol is rapidly absorbed and oxidized to phenoxyacetic acid ...
YIELDS PHENOL IN CONIOPHORA, IN PLEUROTUS, & IN POLYSTICTUS ... . /FROM TABLE/
The toxicity of glycol ethers is associated with their oxidation to the corresponding aldehyde and alkoxyacetic acid by cytosolic alcohol dehydrogenase (ADH; EC 1.1.1.1.) and aldehyde dehydrogenase (ALDH; 1.2.1.3). Dermal exposure to these compounds can result in localised or systemic toxicity including skin sensitisation and irritancy, reproductive, developmental and hematological effects. It has previously been shown that skin has the capacity for local metabolism of applied chemicals. Therefore, there is a requirement to consider metabolism during dermal absorption of these compounds in risk assessment for humans. Cytosolic fractions were prepared from rat liver, and whole and dermatomed skin by differential centrifugation. Rat skin cytosolic fractions were also prepared following multiple dermal exposure to dexamethasone, ethanol or 2-butoxyethanol (2-BE). The rate of ethanol, 2-ethoxyethanol (2-EE), ethylene glycol, 2-phenoxyethanol (2-PE) and 2-BE conversion to alkoxyacetic acid by ADH/ALDH in these fractions was continuously monitored by UV spectrophotometry via the conversion of NAD+ to NADH at 340 nm. Rates of ADH oxidation by rat liver cytosol were greatest for ethanol followed by 2-EE >ethylene glycol >2-PE >2-BE. However, the order of metabolism changed to 2-BE >2-PE >ethylene glycol >2-EE >ethanol using whole and dermatomed rat skin cytosolic fractions, with approximately twice the specific activity in dermatomed skin cytosol relative to whole rat skin. This suggests that ADH and ALDH are localised in the epidermis that constitutes more of the protein in dermatomed skin than whole skin cytosol. Inhibition of ADH oxidation in rat liver cytosol by pyrazole was greatest for ethanol followed by 2-EE >ethylene glycol >2-PE >2-BE, but it only inhibited ethanol metabolism by 40% in skin cytosol. Disulfiram completely inhibited alcohol and glycol ether metabolism in the liver and skin cytosolic fractions. Although ADH1, ADH2 and ADH3 are expressed at the protein level in rat liver, only ADH1 and ADH2 are selectively inhibited by pyrazole and they constitute the predominant isoforms that metabolise short-chain alcohols in preference to intermediate chain-length alcohols. However, ADH1, ADH3 and ADH4 predominate in rat skin, demonstrate different sensitivities to pyrazole, and are responsible for metabolising glycol ethers. ALDH1 is the predominant isoform in rat liver and skin cytosolic fractions that is selectively inhibited by disulfiram and responds to the amount of aldehyde formed by the ADH isoforms expressed in these tissues. Thus, the different affinity of ADH and ALDH for alcohols and glycol ethers of different carbon-chain length may reflect the relative isoform expression in rat liver and skin. Following multiple topical exposure, ethanol metabolism increased the most following ethanol treatment, and 2-BE metabolism increased the most following 2-BE treatment. Ethanol and 2-BE may induce specific ADH and ALDH isoforms that preferentially metabolise short-chain alcohols (i.e. ADH1, ALDH1) and longer chain alcohols (i.e. ADH3, ADH4, ALDH1), respectively. Treatment with a general inducing agent such as dexamethasone enhanced ethanol and 2-BE metabolism suggesting induction of multiple ADH isoforms.
Studies were conducted... to evaluate the in vitro hemolytic potential of / ethylene glycol phenyl ether/ EGPE and its major metabolite using rabbit red blood cells (RBC). Phenoxyacetic acid (PAA) was identified as a major blood metabolite of EGPE. In vitro exposure of female rabbit erythrocytes indicated EGPE to be considerably more hemolytic than PAA.
Oxidized to the corresponding aldehyde and alkoxyacetic acid by alcohol dehydrogenase (ADH; EC 1.1.1.1) and aldehyde dehydrogenase (ALDH; EC 1.2.1.3), respectively. (A15201)

Wikipedia

Phenoxyethanol
Maraviroc

Drug Warnings

Peritonitis is the established term for infective inflammation of the peritoneum, whereas serositis generally refers to aseptic inflammation of a serous cavity, including the peritoneum. Serositis may be metabolic, viral, autoimmune, drug induced, genetic, allergic or granulomatous, or due to chemical antiseptics. In ...gynecological department, 4 patients had peritonitis and ascites after laparotomy. Based on the investigation... the solution used for peritoneal lavage (0.1% octenidine dihydrochloride and 2% phenoxyethanol) played a role in the tissue toxicity that caused chemical serositis with effusion.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants;Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Cosmetics -> Preservative

Methods of Manufacturing

A mixture of ethylene chlorohydrin in 30% aqueous NaOH may be added to phenol at 100-110 °C to give 2-phenoxyethanol in 98% yield.
Obtained by treating phenol with ethylene oxide in an alkaline medium.
Produced by the hydroxyethylation of phenol ... in the presence of alkali-metal hydroxides or alkali metal borohydrides.

General Manufacturing Information

Printing Ink Manufacturing
Miscellaneous Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Transportation Equipment Manufacturing
Wholesale and Retail Trade
Printing and Related Support Activities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Plastics Product Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Ethanol, 2-phenoxy-: ACTIVE
Poly(oxy-1,2-ethanediyl), .alpha.-phenyl-.omega.-hydroxy-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Good resolution of a standard mixture of benzyl alcohol, 2-phenoxyethanol, 1-phenoxy-2-propanol, 3,4-dichloro and 2,4-dichlorophenylmethanol and ethyl 4-hydroxybenzoate internal standard was achieved by reversed-phase high performance liquid chromatography using an RP-18 column, hydrated methyl cyanide as mobile phase and 230 nm for detection. Linearity was observed up to 20 ug injected for 2-phenoxyethanol and up to 6 ug injected for the other alcs. Five cosmetic products were subjected to high performance liquid chromatography and quantitative recoveries and excellent precision for added mixtures of the alc preservatives were obtained.
A thin layer chromatography procedure is presented for the separation and identification of preservatives that are listed in the current European Economic Community Council Directive on cosmetic products or have been permitted in the past. The method consists of extraction of acidified cosmetics with methanol, separation of the extractions by thin layer chromatography on aluminum oxide and silica gel-coated plates using 1 developing solvent, and visualization of the preservatives on the plates using short-wave-length ultraviolet light and 6 detection reagents. The retention behavior and the detectability of 88 preservatives were investigated, of which 74 were characterized by this method. The preservatives in 14 commercial cosmetic products were tentatively identified by the procedure described. In general this method will permit the routine detection of preservatives in cosmetics in an approx concn of 0.1% (wt/wt).

Stability Shelf Life

STABLE IN PRESENCE OF ACIDS & ALKALIES.

Dates

Modify: 2023-08-15
1. Dréno B, Zuberbier T, Gelmetti C, Gontijo G, Marinovich M. Safety review of phenoxyethanol when used as a preservative in cosmetics. J Eur Acad Dermatol Venereol. 2019 Nov;33 Suppl 7:15-24. doi: 10.1111/jdv.15944. PMID: 31588615.

2. Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, 2-phenoxyethanol, CAS Registry Number 122-99-6. Food Chem Toxicol. 2019 Aug;130 Suppl 1:110629. doi: 10.1016/j.fct.2019.110629. Epub 2019 Jun 23. PMID: 31242430.

3. Li DG, Du HY, Gerhard S, Imke M, Liu W. Inhibition of TRPV1 prevented skin irritancy induced by phenoxyethanol. A preliminary in vitro and in vivo study. Int J Cosmet Sci. 2017 Feb;39(1):11-16. doi: 10.1111/ics.12340. Epub 2016 Jun 28. PMID: 27168163.

4. Aranzabal MA, Arruti N, Joral A, Lasa EM, Martínez S, Echenagusia MA. Contact urticaria caused by phenoxyethanol in ultrasound gel. Contact Dermatitis. 2019 Aug;81(2):132-133. doi: 10.1111/cod.13255. Epub 2019 Apr 13. PMID: 30820971.

5. Scognamiglio J, Jones L, Letizia CS, Api AM. Fragrance material review on 2-phenoxyethanol. Food Chem Toxicol. 2012 Sep;50 Suppl 2:S244-55. doi: 10.1016/j.fct.2011.10.030. Epub 2011 Oct 19. PMID: 22036980.

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